{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine
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Overview
Description
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction where a fluoroethoxy group is introduced to a phenyl ring, followed by the attachment of a propylamine group. The Williamson Ether Synthesis is often employed to introduce the fluoroethoxy group, using an alkyl halide and an alkoxide . The final step involves reductive amination to attach the propylamine group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, while the amine group can interact with various receptors and enzymes. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-Fluoroethoxy)phenyl)propan-1-amine: Similar structure with slight variations in the alkyl chain length.
4-(pyridin-2-ylmethoxy)phenylamine: Contains a pyridine ring instead of a fluoroethoxy group.
(1R,2R)-2-(4-Fluorophenyl)cyclohexan-1-amine: Features a cyclohexane ring instead of a phenyl ring.
Uniqueness
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is unique due to its specific combination of a fluoroethoxy group and a propylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSNZBONUCFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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